![molecular formula C9H12ClN3 B2930453 5-Chloro-2-(piperidin-1-yl)pyrimidine CAS No. 22539-52-2](/img/structure/B2930453.png)
5-Chloro-2-(piperidin-1-yl)pyrimidine
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Description
5-Chloro-2-(piperidin-1-yl)pyrimidine is a heterocyclic compound with a pyrimidine ring substituted by a chlorine atom and a piperidine moiety. The pyrimidine scaffold is present in various biomolecules, including DNA, RNA bases, amino acids, and vitamins. Clinically used drugs like methotrexate and risperidone also contain the pyrimidine heterocyclic structure .
Synthesis Analysis
The synthesis of this compound involves the introduction of a chlorine atom at the 5-position of the pyrimidine ring and the attachment of a piperidine group at the 2-position. Specific synthetic methods may vary, but typical approaches include nucleophilic substitution reactions or cyclization processes. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(piperidin-1-yl)pyrimidine consists of a six-membered pyrimidine ring fused with a piperidine ring. The chlorine atom is attached to the pyrimidine ring at the 5-position, while the piperidine group is linked at the 2-position. The arrangement of atoms and bond angles can be visualized using molecular modeling techniques .
Chemical Reactions Analysis
The compound may participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitutions, cyclizations, and transformations involving the piperidine nitrogen. Investigating its reactivity with different reagents and conditions would provide valuable insights into its chemical behavior .
Physical And Chemical Properties Analysis
Mechanism of Action
properties
IUPAC Name |
5-chloro-2-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRYDZLFIWCQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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